

Spectroscopic and Synthetic Profile of 3-[2-(Bromomethyl)phenyl]thiophene: A Technical Guide

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Compound of Interest

Compound Name: 3-[2-(Bromomethyl)phenyl]thiophene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for the compound **3-[2-(Bromomethyl)phenyl]thiophene**. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic data based on the analysis of closely related compounds and established principles of organic spectroscopy. This guide is intended to support researchers in the synthesis, identification, and application of this and similar thiophene-based compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-[2-(Bromomethyl)phenyl]thiophene**. These predictions are derived from the analysis of similar molecular structures and established spectroscopic libraries.

Table 1: Predicted ^1H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.6 - 7.2	Multiplet	7H	Aromatic Protons (Phenyl and Thienyl)
~4.5	Singlet	2H	Bromomethyl Protons (-CH ₂ Br)

Table 2: Predicted ^{13}C NMR Data

Chemical Shift (δ , ppm)	Assignment
~140 - 125	Aromatic Carbons (Phenyl and Thienyl)
~33	Bromomethyl Carbon (-CH ₂ Br)

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm^{-1})	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H Stretch
~1600, ~1475	Medium-Strong	Aromatic C=C Stretch
~1210	Strong	C-Br Stretch
~760	Strong	C-H Out-of-Plane Bend (Ortho-disubstituted Phenyl)
~700	Strong	C-S Stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
252/254	~50 / ~50	[M] ⁺ (Molecular Ion, Bromine Isotopes)
173	~100	[M - Br] ⁺ (Loss of Bromine)

Proposed Experimental Protocol: Synthesis of 3-[2-(Bromomethyl)phenyl]thiophene

This section outlines a plausible experimental protocol for the synthesis of **3-[2-(Bromomethyl)phenyl]thiophene**, based on established methods for the benzylic bromination of toluene derivatives and the synthesis of aryl-thiophenes.

Materials:

- 3-(o-tolyl)thiophene
- N-Bromosuccinimide (NBS)
- Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
- Carbon tetrachloride (CCl_4) or other suitable non-polar solvent
- Anhydrous sodium sulfate (Na_2SO_4)
- Hexane
- Ethyl acetate

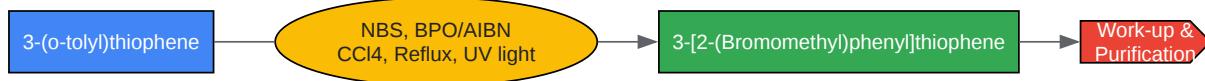
Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(o-tolyl)thiophene in carbon tetrachloride.
- Initiation: Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.
- Reaction: Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

- Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
- Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
- Characterization: Characterize the purified product using NMR, IR, and MS to confirm its identity and purity.

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for **3-[2-(Bromomethyl)phenyl]thiophene**.



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Caption: Proposed synthesis of **3-[2-(Bromomethyl)phenyl]thiophene**.

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